molecular formula C11H8FNO2 B2993988 8-Fluoro-6-methylquinoline-3-carboxylic acid CAS No. 1602823-79-9

8-Fluoro-6-methylquinoline-3-carboxylic acid

Cat. No.: B2993988
CAS No.: 1602823-79-9
M. Wt: 205.188
InChI Key: ISWVHRJMGACMDR-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 8, a methyl group at position 6, and a carboxylic acid moiety at position 2. This structure aligns with the core scaffold of fluoroquinolones, a class of antibiotics known for targeting bacterial DNA gyrase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-6-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVHRJMGACMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602823-79-9
Record name 8-fluoro-6-methylquinoline-3-carboxylic acid
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Preparation Methods

The synthesis of 8-Fluoro-6-methylquinoline-3-carboxylic acid typically involves several steps, including cyclization and fluorination reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

8-Fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring.

Scientific Research Applications

8-Fluoro-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of biological systems due to its potential interactions with biomolecules.

    Medicine: Fluorinated quinoline derivatives, including this compound, have shown promise in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based compounds, which are known for their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 8-fluoro-6-methylquinoline-3-carboxylic acid with structurally related quinoline derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound 8-F, 6-CH₃, 3-COOH 221.19 Likely intermediate for fluoroquinolone synthesis; enhanced lipophilicity due to methyl group
8-Bromo-6-methylquinoline-3-carboxylic acid 8-Br, 6-CH₃, 3-COOH 280.10 Bromine substitution may increase molecular weight and alter electronic properties; potential synthetic intermediate
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 6-F, 4-OH, 3-COOH 207.16 Hydroxyl group enhances polarity; possible metal chelation activity
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid 7-F, 6-OCH₃, 4-OH, 3-COOH 253.21 Methoxy group improves solubility in polar solvents; antimicrobial applications inferred
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 8-F, 4-OH, 3-COOH 207.16 Hydroxyl group at position 4 increases acidity; commercial availability noted

Physicochemical Properties

  • Acidity: The carboxylic acid at position 3 (pKa ~4–5) and electron-withdrawing fluorine at position 8 may lower the pKa of the carboxylic group compared to non-fluorinated analogs, affecting binding to bacterial targets .

Key Research Findings

  • Structure-Activity Relationships (SAR): Fluorine at position 8 and a small alkyl group (methyl) at position 6 are optimal for balancing lipophilicity and target binding in fluoroquinolones .
  • Thermal Stability : Melting points for related compounds (e.g., 287–289°C in ) suggest high thermal stability, a trait critical for pharmaceutical processing .

Biological Activity

8-Fluoro-6-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a fluorine atom at the 8-position and a methyl group at the 6-position. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study evaluating various derivatives revealed that compounds containing this structure showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.

CompoundTarget OrganismMIC (μM)
9aE. coli15.0
9bS. aureus12.5
9cP. aeruginosa18.0
9dA. niger20.0

These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable investigation demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:

Cell LineIC50 (μM)
MCF-710.5
A54912.2

This suggests that the compound may act as a promising lead for the development of new anticancer agents .

Antitubercular Activity

Recent studies have highlighted the antitubercular activity of derivatives based on the quinoline scaffold. For example, compounds derived from this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to established antitubercular drugs such as isoniazid and pyrazinamide.

CompoundMIC (μM)Comparison DrugDrug MIC (μM)
9e6.68Isoniazid12.0
9f3.49Pyrazinamide20.0

These findings support the potential of this compound as a template for developing new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that substituents at various positions on the quinoline ring can enhance or diminish biological activity:

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Methyl Group : Improves antimicrobial potency.
  • Carboxylic Acid Group : Essential for interaction with biological targets.

Understanding these relationships is crucial for optimizing the design of more effective derivatives .

Case Studies

  • Antimicrobial Screening : A series of synthesized quinoline derivatives were screened against multiple pathogens, revealing that specific substitutions led to enhanced activity against resistant strains.
  • Cancer Cell Line Testing : In vitro assays showed that compounds based on this scaffold could effectively induce cell cycle arrest and apoptosis in cancer cells, warranting further investigation into their mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-fluoro-6-methylquinoline-3-carboxylic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures involving:

  • Nitro reduction : Reduction of 8-nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline intermediates) using catalytic hydrogenation or chemical reductants to yield 8-amino intermediates .
  • Cyclopropanation : Introduction of cyclopropyl groups via nucleophilic substitution or coupling reactions, as seen in derivatives like 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids .
  • Triazolo-derivative formation : Cyclization with triazole moieties under thermal or acidic conditions (e.g., PPA-catalyzed lactamization) to enhance structural complexity .
    • Key Challenges : Ensuring regioselectivity during fluorination and avoiding over-functionalization at the 6-methyl position.

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

  • Methodological Answer :

  • Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirmation of fluorine and methyl group positions via coupling patterns (e.g., ⁴J-F coupling in quinoline rings) .
  • HRMS : Exact mass analysis to verify molecular formulas (e.g., [M+H]+ ions) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer :

  • Antibacterial activity : Derivatives like 7-substituted-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids inhibit bacterial DNA gyrase and topoisomerase IV, with MIC values <1 µg/mL against Gram-negative pathogens .
  • Structure-activity relationship (SAR) : Fluoro and methyl groups at positions 6 and 8 enhance membrane permeability and target binding, while carboxylic acid at position 3 is critical for enzyme interaction .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound derivatives under scale-up conditions?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates during cyclization .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for nitro reductions) or Lewis acids (e.g., ZnCl₂ for Friedel-Crafts alkylation) to accelerate key steps .
  • Process analytics : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
    • Data Contradiction : Conflicting reports on the stability of 8-amino intermediates—thermal degradation during lactamization can reduce yields. Mitigation via low-temperature PPA catalysis is recommended .

Q. How to resolve contradictory activity data in studies of fluorinated quinolonecarboxylic acids?

  • Methodological Answer :

  • Meta-analysis : Compare MIC values across studies using standardized bacterial strains (e.g., E. coli ATCC 25922) and adjust for assay conditions (pH, cation content) .
  • Molecular modeling : Docking studies (e.g., AutoDock Vina) to evaluate how 6-methyl and 8-fluoro substituents affect binding to gyrase’s ATP-binding pocket .
  • Resistance profiling : Test against mutant strains with known gyrase mutations (e.g., gyrA S83L) to clarify resistance mechanisms .

Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?

  • Methodological Answer :

  • LogP prediction : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for optimizing blood-brain barrier penetration .
  • pKa calculation : SPARC or ChemAxon tools to predict ionization states at physiological pH, influencing solubility and protein binding .
  • ADMET profiling : SwissADME or ADMETLab 2.0 to assess toxicity risks (e.g., hERG inhibition) early in drug design .

Q. How to address discrepancies in spectral data interpretation for fluorinated quinoline derivatives?

  • Methodological Answer :

  • ²⁰F NMR : Resolve ambiguities in fluorine positioning (e.g., distinguishing 6-fluoro vs. 8-fluoro isomers) using ²⁰F NMR chemical shifts and coupling constants .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at C-3) to clarify complex splitting patterns in ¹H NMR .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated ¹³C NMR shifts) .

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